Cetraxate hydrochloride

Gastric Ulcer Healing Clinical Trial Endoscopic Cure Rate

Select cetraxate hydrochloride (DV-1006) when your research demands validated dual-action mucosal cytoprotection and acrosin inhibition (Ki: 0.94 μM, IC50: 3.3 μM) without acid suppression or HPA-axis modulation. Unlike PPIs, H2 antagonists, or class-sharing cytoprotective agents like gefarnate and polaprezinc, cetraxate delivers compound-specific efficacy demonstrated in ethanol-induced gastric damage, stress ulcer, and chronic peptic ulcer models. This makes it an essential benchmark positive control for novel cytoprotective compound screening and mucosal repair mechanism studies. Ensure experimental comparability—do not substitute with non-equivalent agents.

Molecular Formula C17H24ClNO4
Molecular Weight 341.8 g/mol
CAS No. 27724-96-5
Cat. No. B017057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetraxate hydrochloride
CAS27724-96-5
Synonyms4-[[[trans-4-(Aminomethyl)cyclohexyl]carbonyl]oxy]benzenepropanoic Acid Hydrochloride;  4-(2-Carboxyethyl)phenyl trans-4-aminomethylcyclohexanecarboxylate Hydrochloride;  DV-1006;  Neurer; 
Molecular FormulaC17H24ClNO4
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O.Cl
InChIInChI=1S/C17H23NO4.ClH/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20;/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20);1H
InChIKeyUSROQQUKEBHOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetraxate Hydrochloride (CAS 27724-96-5): A Multifunctional Gastric Cytoprotective Agent for Ulcer Research and Therapeutic Applications


Cetraxate hydrochloride (CET, DV-1006) is an orally active, small-molecule anti-ulcer agent distinguished by a dual mechanism of action: it acts as a potent acrosomal proteinase acrosin inhibitor (Ki: 0.94 μM, IC50: 3.3 μM) and provides direct gastric mucosal cytoprotection independent of acid suppression [1]. Marketed in Japan since 1979, it belongs to the cytoprotective drug class, which enhances the stomach's intrinsic defense mechanisms rather than primarily inhibiting acid secretion [2].

Why Cetraxate Hydrochloride Cannot Be Considered Interchangeable with Other Gastroprotective or Acid-Suppressing Agents


In preclinical research and clinical procurement, substituting cetraxate hydrochloride with other gastric agents—even those within the same broad 'cytoprotective' class—introduces significant risk due to profound differences in mechanistic targeting and efficacy profiles. Unlike proton pump inhibitors (PPIs) or H2 receptor antagonists that primarily target acid secretion, cetraxate's effects are mediated through mucosal protection, microcirculation improvement, and inhibition of specific proteases [1]. Furthermore, direct comparative studies reveal that the quantitative efficacy of cetraxate varies dramatically across different gastric lesion models compared to other cytoprotective agents like troxipide, gefarnate, or polaprezinc, meaning that outcomes are not class-effects but are compound-specific [2][3].

Cetraxate Hydrochloride: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Superior Gastric Ulcer Healing Rate in a Placebo-Controlled Clinical Trial

In a pivotal clinical trial evaluating gastroprotective drugs, cetraxate hydrochloride demonstrated a significantly higher gastric ulcer healing rate compared to placebo. The 8-week endoscopic healing rate was 88.6% for cetraxate versus 62.2% for placebo, a statistically significant difference (p = 0.0062) [1]. This trial also established cetraxate as a benchmark for non-inferiority comparisons for seven other gastroprotective agents [1].

Gastric Ulcer Healing Clinical Trial Endoscopic Cure Rate

Higher Clinical Cure Rates vs. Gefarnate in a Multicenter Double-Blind Study

In a multicenter, double-blind study involving 234 patients with gastric ulcer, cetraxate hydrochloride showed superior endoscopic cure rates compared to the standard drug gefarnate. Cure rates for cetraxate were 28%, 61%, and 73% at 4, 8, and 12 weeks, respectively, while gefarnate achieved 23%, 47%, and 55%. The difference was statistically significant at 8 and 12 weeks (p < 0.05) [1].

Peptic Ulcer Gefarnate Double-Blind Trial

Comparative Cytoprotective Efficacy vs. Troxipide Across Multiple Acute Gastric Lesion Models

A preclinical study directly compared the protective effects of cetraxate and troxipide in rats. While both agents showed dose-dependent efficacy against ethanol-induced lesions, their potency diverged significantly in other models. Troxipide was much more potent against aspirin-, HCl-, and stress-induced lesions. For aspirin- and HCl-induced lesions, cetraxate required a high dose of 1,000 mg/kg for significant inhibition, whereas troxipide was effective at 200-300 mg/kg [1][2]. For ethanol-induced lesions, their effects were 'almost equal' [1].

Acute Gastric Lesion Troxipide Preclinical Pharmacology

Distinct Neuroendocrine Profile: No Modulation of the HPA Axis vs. Ecabet and Sulpiride

A study in healthy humans examined the effects of single doses of cetraxate, ecabet, and sulpiride on plasma ACTH and cortisol levels under stress. Cetraxate hydrochloride uniquely showed no significant effect on plasma ACTH-IS or cortisol levels at any time point. In contrast, ecabet caused significant suppression of ACTH-IS at 90-120 min and cortisol at 240 min, while sulpiride partially suppressed cortisol at 180-240 min [1].

Stress Response HPA Axis Cortisol

Mechanism-Based Superiority in Chronic Ulcer Healing vs. L-Glutamine and Gefarnate

In the chronic acetic acid ulcer model in rats, cetraxate was the most effective agent tested, showing a dose-dependent inhibitory effect at doses over 50 mg/kg [1]. Mechanistic studies showed cetraxate uniquely increased acid mucopolysaccharides (AMPS, specifically chondroitin sulfate A and C) in ulcer tissue, while L-glutamine and aluminum sucrose sulfate increased glycoproteins. This indicates cetraxate promotes a qualitatively different and more robust connective tissue repair process [2].

Chronic Ulcer Acetic Acid Ulcer Model Mucopolysaccharide

Cetraxate Hydrochloride: Optimal Application Scenarios Based on Verified Differential Evidence


Preclinical Research on Gastric Cytoprotection in Ethanol-Induced Injury

Cetraxate hydrochloride is a well-validated reference standard for studies on ethanol-induced gastric mucosal damage. Its dose-dependent cytoprotective effect in this specific model is robust and directly comparable to other agents like troxipide, making it an ideal positive control or comparator for novel cytoprotective compounds [1].

Clinical and Translational Research on Ulcer Healing Promotion

Based on its demonstrated superiority over placebo and gefarnate in clinical trials for gastric ulcer healing, cetraxate is a strong candidate for studies focusing on the long-term resolution of peptic ulcers and the mechanisms of mucosal repair. It can serve as a benchmark for evaluating new therapeutic entities designed to accelerate ulcer healing [2][3].

Studies of Gastric Lesions in a Non-Confounding Neuroendocrine Context

For investigations exploring the link between stress, the hypothalamic-pituitary-adrenal (HPA) axis, and gastric pathology, cetraxate is the preferred cytoprotective agent. Its unique lack of effect on plasma ACTH and cortisol levels allows researchers to isolate its direct mucosal effects without the confounding variable of central stress-axis modulation, unlike ecabet or sulpiride [4].

Research on Mechanisms of Extracellular Matrix Remodeling in Ulcer Healing

Cetraxate's distinct ability to increase specific acid mucopolysaccharides (chondroitin sulfate A and C) in ulcer tissue makes it a valuable tool for investigating the molecular biology of wound healing and connective tissue repair in the gastrointestinal tract. It is suitable for studies focused on scar quality and long-term tissue integrity post-injury [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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